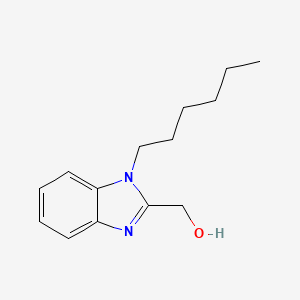

(1-hexyl-1H-benzimidazol-2-yl)methanol

Description

Overview of Benzimidazole (B57391) Scaffold in Contemporary Chemical Research

The benzimidazole scaffold, a heterocyclic aromatic organic compound formed by the fusion of benzene (B151609) and imidazole (B134444) rings, is a privileged structure in medicinal chemistry. impactfactor.orgresearchgate.net Its structural similarity to naturally occurring purine (B94841) nucleotides allows benzimidazole derivatives to readily interact with various biological macromolecules, making them a focal point of extensive research. nih.gov This has led to the development of a wide array of compounds with a broad spectrum of pharmacological activities. impactfactor.orgbenthamdirect.com The versatility of the benzimidazole nucleus allows for substitutions at various positions, enabling the fine-tuning of its physicochemical and biological properties. researchgate.net

The significance of the benzimidazole core is underscored by its presence in numerous FDA-approved drugs, spanning a range of therapeutic areas. nih.govctppc.org These include proton pump inhibitors like omeprazole (B731) and lansoprazole, anthelmintics such as albendazole (B1665689) and mebendazole, and anticancer agents. ctppc.orgarabjchem.org The continued exploration of benzimidazole chemistry is driven by the quest for new and more effective therapeutic agents to address unmet medical needs. benthamdirect.comrjmseer.com

Structural Classes and Functional Diversity of Benzimidazole Derivatives

The functional diversity of benzimidazole derivatives is a direct consequence of the various structural modifications that can be made to the core scaffold. impactfactor.org Substitutions at the N-1, C-2, and C-5(6) positions of the benzimidazole ring system have yielded a plethora of compounds with a wide range of biological activities. nih.govresearchgate.net

Table 1: Structural Classes and Associated Biological Activities of Benzimidazole Derivatives

| Position of Substitution | Structural Class | Examples of Biological Activities |

|---|---|---|

| C-2 | 2-Arylbenzimidazoles | Anticancer, Antimicrobial, Anti-inflammatory |

| 2-Alkylbenzimidazoles | Antiviral, Anthelmintic | |

| 2-(Aminomethyl)benzimidazoles | Antihistaminic, Antiprotozoal | |

| 2-(Hydroxymethyl)benzimidazoles | Antioxidant, Potential for further functionalization | |

| N-1 | N-Alkylbenzimidazoles | Enhanced lipophilicity, Modified pharmacokinetic properties |

| N-Arylbenzimidazoles | Modulated biological activity |

| C-5(6) | 5(6)-Substituted benzimidazoles | Varied pharmacological profiles depending on the substituent |

The introduction of different functional groups at these positions can influence the molecule's polarity, lipophilicity, and steric properties, thereby affecting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets. researchgate.net For instance, the incorporation of a hydroxyl group at the 2-position, as seen in benzimidazolyl methanols, provides a reactive handle for further chemical modifications, allowing for the creation of diverse chemical libraries for drug discovery.

Academic and Research Importance of (1-hexyl-1H-benzimidazol-2-yl)methanol as a Substituted Benzimidazole Alcohol

While specific research on this compound is not extensively documented in publicly available literature, its academic and research importance can be inferred from the study of its parent compound, (1H-benzimidazol-2-yl)methanol, and the general principles of medicinal chemistry. The synthesis of (1H-benzimidazol-2-yl)methanol has been reported, and it has been shown to exhibit mild antioxidant activity.

The introduction of a hexyl group at the N-1 position to form this compound is a logical step in the exploration of this chemical space. The hexyl group, being a lipophilic alkyl chain, would significantly increase the compound's lipid solubility. This modification could potentially enhance its ability to cross biological membranes, a crucial factor for bioavailability and therapeutic efficacy.

The synthesis of this compound would likely proceed via the N-alkylation of (1H-benzimidazol-2-yl)methanol with a suitable hexyl halide, such as 1-bromohexane (B126081), in the presence of a base. researchgate.net This synthetic route is a common and well-established method for the preparation of N-substituted benzimidazoles. acs.orgresearchgate.net

The research importance of this compound lies in its potential to serve as a lead compound for the development of new therapeutic agents. The combination of the benzimidazole core, the reactive hydroxymethyl group at the C-2 position, and the lipophilic hexyl group at the N-1 position creates a molecule with a unique set of properties that could be exploited for various biological applications.

Research Gaps and Future Directions in Benzimidazolyl Methanol (B129727) Chemistry

The chemistry of benzimidazolyl methanols, particularly N-substituted derivatives, remains a relatively underexplored area with significant potential for future research. A key research gap is the lack of systematic studies on the structure-activity relationships (SAR) of this class of compounds.

Future research in this area could focus on several key directions:

Synthesis of Diverse Libraries: A primary focus should be on the synthesis of a diverse library of 1-alkyl-2-(hydroxymethyl)benzimidazoles with varying alkyl chain lengths and branching. This would allow for a comprehensive investigation of how lipophilicity and steric factors at the N-1 position influence biological activity. acs.org

Exploration of Biological Activities: These newly synthesized compounds should be screened against a wide range of biological targets to identify potential therapeutic applications. Given the broad spectrum of activity of benzimidazoles, these could include anticancer, antimicrobial, antiviral, and anti-inflammatory assays. nih.govpharmaceuticaljournal.in

Further Functionalization: The hydroxyl group of the 2-methanol substituent provides a convenient point for further chemical modification. Esterification, etherification, or conversion to other functional groups could lead to the discovery of novel compounds with enhanced potency and selectivity.

Computational Studies: In silico methods, such as molecular docking and ADMET prediction, can be employed to guide the design of new derivatives and to understand the molecular basis of their biological activity. impactfactor.org

Green Synthesis Approaches: The development of environmentally friendly and efficient synthetic methods for the preparation of benzimidazolyl methanols is another important area for future research. mdpi.com This could involve the use of novel catalysts or solvent-free reaction conditions. rjmseer.com

By addressing these research gaps, the full therapeutic potential of benzimidazolyl methanol chemistry can be unlocked, potentially leading to the discovery of new and effective drugs for a variety of diseases. The dynamic landscape of benzimidazole medicinal chemistry is continually evolving, driven by emerging developments that have the potential to reshape drug discovery and therapeutic interventions. impactfactor.org

Structure

3D Structure

Properties

IUPAC Name |

(1-hexylbenzimidazol-2-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O/c1-2-3-4-7-10-16-13-9-6-5-8-12(13)15-14(16)11-17/h5-6,8-9,17H,2-4,7,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWNIQGFGRACROH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN1C2=CC=CC=C2N=C1CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Characterization and Elucidation of 1 Hexyl 1h Benzimidazol 2 Yl Methanol

Advanced Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods provide detailed information about the molecular structure, bonding, and functional groups present in (1-hexyl-1H-benzimidazol-2-yl)methanol.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR: In ¹H NMR analysis of this compound, specific proton signals are expected to confirm the presence of the hexyl chain, the benzimidazole (B57391) core, and the methanol (B129727) group. The aromatic protons on the benzimidazole ring would typically appear as multiplets in the downfield region (approx. δ 7.2-7.8 ppm). The methylene (B1212753) protons of the hexyl group would exhibit distinct signals, with the protons closest to the nitrogen atom being the most deshielded. The benzylic protons of the methanol group (-CH₂OH) would likely appear as a singlet, and the hydroxyl proton would present as a broad singlet, the position of which can be concentration and solvent dependent.

¹³C NMR: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, distinct signals would correspond to the carbons of the benzimidazole ring system, the six carbons of the hexyl chain, and the carbon of the methanol group. The C2 carbon of the benzimidazole ring, attached to the methanol group, would have a characteristic chemical shift.

2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish connectivity. A COSY spectrum would show correlations between adjacent protons, confirming the spin systems of the hexyl chain and the aromatic ring. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for unambiguous assignment of the ¹H and ¹³C NMR spectra.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: This table is predictive, based on typical chemical shifts for similar structural motifs, as specific experimental data is not publicly available.)

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Benzimidazole Aromatic-H | 7.2 - 7.8 (m) | 110 - 145 |

| -CH₂OH (methanol) | ~4.8 (s) | ~57 |

| -OH (methanol) | variable (br s) | - |

| N-CH₂- (hexyl) | ~4.2 (t) | ~45 |

| N-CH₂-CH₂- (hexyl) | ~1.8 (quint) | ~31 |

| -(CH₂)₃- (hexyl) | ~1.3 (m) | ~26, ~29 |

| -CH₃ (hexyl) | ~0.9 (t) | ~14 |

FTIR spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would be expected to show characteristic absorption bands. A broad peak in the region of 3400-3200 cm⁻¹ would indicate the O-H stretching of the alcohol group. C-H stretching vibrations from the alkyl hexyl chain and the aromatic ring would appear around 3100-2850 cm⁻¹. The C=N and C=C stretching vibrations characteristic of the benzimidazole ring would be observed in the 1650-1450 cm⁻¹ region. A distinct C-O stretching band for the primary alcohol would be expected around 1050 cm⁻¹.

Table 2: Expected FTIR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Alcohol O-H | Stretch, broad | 3400 - 3200 |

| Aromatic C-H | Stretch | 3100 - 3000 |

| Aliphatic C-H | Stretch | 2960 - 2850 |

| Benzimidazole C=N, C=C | Stretch | 1650 - 1450 |

| Alcohol C-O | Stretch | ~1050 |

Mass spectrometry is a key technique for determining the molecular weight and obtaining structural information from fragmentation patterns.

MS: Using a soft ionization technique like Electrospray Ionization (ESI), the mass spectrum would show a prominent peak for the protonated molecule [M+H]⁺, confirming the molecular weight of 248.16 g/mol (for the molecular formula C₁₄H₂₀N₂O).

HRMS: High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula (C₁₄H₂₀N₂O).

Fragmentation Analysis: Under higher energy conditions, the molecule would fragment in a predictable manner. Common fragmentation pathways could include the loss of the hydroxyl group or water, cleavage of the hexyl chain, and fragmentation of the benzimidazole ring system. Analyzing these fragments provides further confirmation of the proposed structure.

X-ray Crystallography for Solid-State Structural Determination

Should this compound be obtained in a crystalline form suitable for single-crystal X-ray diffraction, this technique would provide the most definitive three-dimensional structural information. X-ray crystallography would precisely determine bond lengths, bond angles, and the conformation of the molecule in the solid state. It would also reveal details about intermolecular interactions, such as hydrogen bonding involving the methanol group, which dictates the crystal packing arrangement. While benzimidazole derivatives are known to form ordered crystal structures, specific crystallographic data for the title compound is not widely published. iucr.orgresearchgate.netnih.govmdpi.comresearchgate.netnih.gov

Elemental Analysis for Compositional Verification

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) in the compound. The experimentally determined percentages are compared with the theoretically calculated values based on the molecular formula (C₁₄H₂₀N₂O) to verify the purity and empirical formula of the synthesized compound.

Table 3: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | % Composition |

| Carbon | C | 12.01 | 67.71% |

| Hydrogen | H | 1.008 | 8.12% |

| Nitrogen | N | 14.01 | 11.28% |

| Oxygen | O | 16.00 | 12.89% |

Chromatographic Methods for Purity Assessment and Isolation (e.g., High-Performance Liquid Chromatography)

Chromatographic techniques are essential for the separation, isolation, and purity assessment of this compound. High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of a sample. Using a suitable stationary phase (e.g., C18) and mobile phase, a single, sharp peak in the chromatogram would indicate a high degree of purity. The retention time of this peak is a characteristic property of the compound under specific chromatographic conditions. Analytical HPLC can also be used to monitor the progress of a reaction and the effectiveness of purification steps. rsc.org

Computational and Theoretical Investigations of 1 Hexyl 1h Benzimidazol 2 Yl Methanol

Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict the geometric and electronic properties of molecules like (1-hexyl-1H-benzimidazol-2-yl)methanol.

Geometric Structure: DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized geometry. These calculations typically use a functional, such as B3LYP, and a basis set, like 6-311G(d,p), to solve the Schrödinger equation approximately. nih.gov For benzimidazole (B57391) derivatives, DFT studies help in understanding the planarity of the benzimidazole ring system and the orientation of its substituents. nih.govresearchgate.net For this compound, the calculations would predict key structural parameters. The hexyl chain is expected to adopt a low-energy, staggered conformation, while the methanol (B129727) group's orientation relative to the benzimidazole core is determined by minimizing steric hindrance and optimizing potential intramolecular interactions.

Electronic Structure: DFT is also used to analyze the distribution of electrons within the molecule. Atomic charge distributions can be calculated to identify potential sites for electrophilic and nucleophilic attack. researchgate.net Natural Bond Orbital (NBO) analysis provides insights into intramolecular charge transfer, hybridization, and the delocalization of electron density. rsc.org In benzimidazole systems, the nitrogen atoms and the oxygen of the methanol group are typically regions of higher electron density, making them potential sites for coordinating with metal ions or forming hydrogen bonds. researchgate.net

Below is a table representing typical geometric parameters that would be determined for this compound using DFT calculations, based on findings for similar benzimidazole structures. nih.govresearchgate.net

| Parameter | Description | Predicted Value |

| N1–C2 Bond Length | Bond between the substituted nitrogen and the carbon bearing the methanol group. | ~1.38 Å |

| C2–N3 Bond Length | Bond between the carbon of the methanol group and the second nitrogen. | ~1.32 Å |

| C2–C8 Bond Length | Bond connecting the methanol group's carbon to the benzimidazole ring. | ~1.50 Å |

| C8–O Bond Length | Bond within the hydroxymethyl substituent. | ~1.43 Å |

| N1–C9–C10–C11 Dihedral Angle | Dihedral angle describing the orientation of the hexyl chain. | ~180° (anti-periplanar) |

Note: These values are illustrative and based on closely related structures. Actual calculated values may vary.

Molecular Modeling and Dynamics Simulations

Molecular modeling and molecular dynamics (MD) simulations provide a means to study the conformational flexibility and dynamic behavior of this compound over time. While static calculations like DFT provide a single, lowest-energy structure, MD simulations reveal how the molecule behaves in a more realistic, dynamic environment, such as in solution.

In an MD simulation, the molecule's atoms are allowed to move according to the laws of classical mechanics under the influence of a force field. This allows for the exploration of different conformations, particularly of the flexible hexyl chain and the rotatable methanol group. The simulation can reveal stable conformational states, the energy barriers between them, and how the molecule's shape changes over nanoseconds or microseconds. This information is critical for understanding how the molecule might adapt its shape to fit into a binding site of a biological target.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) studies are statistical methods used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net For a class of compounds like benzimidazole derivatives, QSAR models can predict the activity of new, unsynthesized analogs, thereby guiding drug discovery efforts. biointerfaceresearch.comnih.gov

A QSAR study on a series of benzimidazoles, including this compound, would involve calculating a large number of molecular descriptors. researchgate.net These descriptors quantify various aspects of the molecule's structure, such as:

Topological descriptors: Related to the connectivity of atoms.

Electronic descriptors: Such as dipole moment and partial charges.

Steric descriptors: Like molecular volume and surface area.

Hydrophobic descriptors: Such as the partition coefficient (logP).

Statistical methods like Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN) are then used to build an equation that relates a selection of these descriptors to the observed biological activity. biointerfaceresearch.comnih.gov The presence of the hexyl group in this compound would significantly influence descriptors related to hydrophobicity and molecular size, which are often critical variables in QSAR models for ligand-receptor binding.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). iosrjournals.org This method is instrumental in understanding the potential biological targets of this compound and the specific interactions that stabilize the ligand-receptor complex.

In a typical docking study, the three-dimensional structure of a target protein is obtained from a repository like the Protein Data Bank (PDB). The this compound molecule is then placed into the binding site of the protein, and an algorithm samples numerous possible conformations and orientations, scoring each one based on a force field. jbcpm.com

The results of a docking simulation can reveal:

Binding Affinity: A score that estimates the strength of the interaction (e.g., in kcal/mol).

Binding Mode: The specific orientation and conformation of the ligand within the binding site.

Key Interactions: Identification of specific amino acid residues involved in hydrogen bonds, hydrophobic interactions, or pi-stacking with the benzimidazole ring.

For this compound, the hydroxyl group is a potential hydrogen bond donor and acceptor, while the benzimidazole ring can engage in pi-pi stacking with aromatic amino acids like tyrosine or phenylalanine. The hexyl chain is likely to occupy a hydrophobic pocket within the binding site.

| Interaction Type | Potential Interacting Group on Ligand | Potential Interacting Amino Acid |

| Hydrogen Bond | -OH group, Benzimidazole N-H | Asp, Glu, Ser, Tyr |

| Hydrophobic Interaction | Hexyl chain | Val, Leu, Ile, Phe |

| Pi-Pi Stacking | Benzimidazole ring | Phe, Tyr, Trp, His |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO energy gaps)

Frontier Molecular Orbital (FMO) theory is used to explain and predict the outcomes of chemical reactions by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.org The energy of these orbitals and the gap between them (ΔE = ELUMO – EHOMO) are crucial indicators of a molecule's chemical reactivity and kinetic stability. researchgate.net

HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy suggests a better electron donor.

LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy indicates a better electron acceptor.

HOMO-LUMO Gap (ΔE): A large gap implies high kinetic stability and low chemical reactivity because it is energetically unfavorable to move an electron from the HOMO to the LUMO. A small gap suggests the molecule is more polarizable and reactive. researchgate.net

For this compound, DFT calculations can determine the energies of the HOMO and LUMO. researchgate.net The HOMO is typically delocalized over the electron-rich benzimidazole ring system, while the LUMO is often a π* anti-bonding orbital. The HOMO-LUMO energy gap provides insight into the molecule's electronic properties and its potential to participate in charge-transfer interactions. rsc.org

Prediction of Reactivity and Mechanistic Insights

Computational methods can provide a detailed picture of molecular reactivity beyond FMO analysis. One powerful tool is the Molecular Electrostatic Potential (MEP) map. The MEP maps the electrostatic potential onto the electron density surface of a molecule, visually identifying regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue).

For this compound, an MEP map would likely show:

Negative Potential: Around the nitrogen atoms of the benzimidazole ring and the oxygen atom of the hydroxyl group, indicating these are the most likely sites for electrophilic attack or for forming hydrogen bonds as an acceptor. researchgate.net

Positive Potential: Around the hydrogen atom of the hydroxyl group and the N-H proton of the imidazole (B134444) ring, indicating these are sites for nucleophilic attack or for acting as hydrogen bond donors.

These analyses help predict how the molecule will interact with other reagents or with a biological receptor, providing mechanistic insights into its potential mode of action. By understanding the reactive centers of the molecule, researchers can better explain its observed biological activities and chemical behavior. researchgate.netnih.gov

Coordination Chemistry and Metal Complexation of 1 Hexyl 1h Benzimidazol 2 Yl Methanol

Ligand Design Principles and Potential Binding Sites in (1-hexyl-1H-benzimidazol-2-yl)methanol

The design of this compound as a ligand is predicated on the well-established coordination tendencies of the benzimidazole (B57391) moiety. The primary binding site in benzimidazole derivatives is the sp²-hybridized nitrogen atom (N3) of the imidazole (B134444) ring, which acts as a Lewis base. The introduction of a methanol (B129727) group at the C2 position provides a hydroxyl oxygen atom that can also coordinate to a metal center. This makes this compound a potential bidentate ligand, capable of forming stable five-membered chelate rings with metal ions through N,O-donation.

The hexyl substituent at the N1 position is not directly involved in coordination. Its primary role is to modulate the steric and electronic properties of the ligand. The bulky alkyl group can influence the crystal packing of the resulting metal complexes and enhances the ligand's solubility in less polar organic solvents. The coordination behavior of this ligand is analogous to other N-alkylated benzimidazole derivatives that also feature a coordinating side arm at the C2 position, such as (1-methyl-1H-imidazol-2-yl)methanol. researchgate.net

The potential binding sites are:

N3 atom of the benzimidazole ring: A primary Lewis base site.

Oxygen atom of the methanol group: A secondary donor site, allowing for chelation.

This dual-site coordination capability allows the ligand to form stable complexes with a variety of metal ions.

Synthesis and Characterization of Metal Complexes with Benzimidazole Derivatives

The synthesis of metal complexes with benzimidazole-derived ligands is typically achieved through the reaction of the ligand with a suitable metal salt in an appropriate solvent.

Complexes of this compound with various transition metals can be synthesized by reacting the ligand with the corresponding metal salts (e.g., chlorides, acetates, or nitrates) in a 1:2 or 1:1 metal-to-ligand molar ratio. The reaction is typically carried out in a solvent such as methanol or ethanol (B145695), and the mixture is often refluxed to ensure complete reaction. iosrjournals.orgnih.gov The resulting solid complexes can then be isolated by filtration, washed, and dried. iosrjournals.org The stoichiometry and the resulting coordination geometry can be influenced by the reaction conditions, the nature of the metal salt, and the presence of any co-ligands. For instance, in the presence of acetate (B1210297) ions, a bidentate coordination of a similar ligand, (1-methyl-1H-imidazol-2-yl)methanol, to Co(II) has been observed, leading to a hexa-coordinated complex. researchgate.net Conversely, with chloride ions, the same ligand can act in a monodentate fashion. researchgate.net

Commonly synthesized transition metal complexes with benzimidazole derivatives include those with Cu(II), Mn(II), Zn(II), Fe(II), Co(II), Ni(II), and Ru(III). nih.govekb.eguomustansiriyah.edu.iq

The synthesized metal complexes are typically characterized using a variety of spectroscopic and magnetic techniques to elucidate their structure and bonding.

UV-Vis Spectroscopy: The electronic spectra of the complexes provide information about the coordination geometry around the metal ion. For example, the d-d transitions observed for Co(II), Ni(II), and Cu(II) complexes can be indicative of octahedral, tetrahedral, or square planar geometries. iosrjournals.orgekb.eg Charge transfer bands are also often observed. iosrjournals.org

EPR Spectroscopy: Electron Paramagnetic Resonance (EPR) spectroscopy is a valuable tool for studying paramagnetic complexes, such as those of Cu(II) and Mn(II), providing insights into the electronic environment of the metal ion.

Magnetic Moment Measurements: The magnetic susceptibility of the complexes is measured to determine the effective magnetic moment (μeff), which reveals the number of unpaired electrons and helps in assigning the geometry of the complex. For instance, magnetic moment values can distinguish between high-spin and low-spin octahedral complexes or between tetrahedral and square planar geometries for Ni(II). iosrjournals.orgekb.eg

A summary of expected characterization data for hypothetical complexes of this compound with various transition metals, based on literature for analogous compounds, is presented in the table below.

| Metal Ion | Typical Coordination Geometry | Expected Magnetic Moment (μB) | Key UV-Vis Bands (nm) |

|---|---|---|---|

| Cu(II) | Distorted Octahedral / Square Planar | 1.7 - 2.2 | Broad d-d band around 600-800 |

| Mn(II) | Octahedral (high-spin) | ~5.9 | Weak, spin-forbidden transitions |

| Zn(II) | Tetrahedral / Octahedral | Diamagnetic | Ligand-to-metal charge transfer |

| Fe(II) | Octahedral (high-spin) | ~5.2 | d-d transitions in the near-IR |

| Co(II) | Octahedral / Tetrahedral | 4.3 - 5.2 (octahedral), 4.0 - 4.8 (tetrahedral) | Multiple bands in the visible region |

| Ni(II) | Octahedral | 2.8 - 3.5 | Multiple d-d transitions in the visible and near-IR |

| Ru(III) | Octahedral (low-spin) | ~1.9 | Charge transfer bands in the visible region |

Catalytic Applications of this compound Metal Complexes

Metal complexes derived from benzimidazole ligands have garnered significant interest for their catalytic activities in various organic transformations. enpress-publisher.comresearchgate.netsemanticscholar.org

Metal-benzimidazole complexes have been successfully employed as catalysts in a range of organic reactions. For instance, copper-benzimidazole complexes have been utilized in C-H functionalization reactions, such as the allylation of benzimidazoles. acs.org Other applications include oxidation reactions, where the metal center's redox properties are harnessed. The specific catalytic performance of a complex with this compound would be contingent on the coordinated metal ion. The design of the ligand, including the steric bulk of the hexyl group, can also influence the selectivity and efficiency of the catalytic process. These catalysts are often valued for their stability and the ease with which their properties can be tuned by modifying the ligand structure. dntb.gov.ua

Mechanistic Investigations of Catalytic Cycles

A comprehensive review of available scientific literature reveals a notable absence of specific mechanistic investigations into the catalytic cycles of coordination complexes derived from this compound. While the broader class of benzimidazole-containing ligands is recognized for its utility in catalysis, detailed studies elucidating the step-by-step reaction pathways, identifying catalytically active species, and characterizing reaction intermediates for this particular compound are not presently documented in publicly accessible research.

The study of catalytic mechanisms is fundamental to understanding and optimizing catalytic processes. Such investigations typically involve a combination of kinetic studies, spectroscopic analysis (such as NMR, IR, and UV-Vis), in-situ monitoring of reactions, and computational modeling. These studies aim to map the energetic landscape of the catalytic cycle, including the activation energies of key steps like oxidative addition, migratory insertion, and reductive elimination.

Although research into the catalytic applications of various substituted benzimidazole ligands exists, the specific influence of the 1-hexyl and 2-hydroxymethyl substituents on the mechanistic pathways of catalytic reactions involving this compound remains an area for future research. Elucidation of these mechanisms would provide valuable insights into how the electronic and steric properties of this ligand affect the stability and reactivity of the catalytic intermediates, ultimately guiding the design of more efficient and selective catalysts.

Given the lack of specific data, no detailed research findings or data tables on the mechanistic investigations of catalytic cycles for this compound can be presented at this time.

Advanced Research Directions and Future Prospects for 1 Hexyl 1h Benzimidazol 2 Yl Methanol

Rational Design of Next-Generation Benzimidazole (B57391) Derivatives

The rational design of new chemical entities is a pivotal strategy in drug discovery, aiming to enhance therapeutic efficacy and selectivity. For (1-hexyl-1H-benzimidazol-2-yl)methanol, future design strategies will likely focus on leveraging its core structure to develop next-generation derivatives with tailored properties.

One primary approach involves structure-activity relationship (SAR) studies . By systematically modifying the hexyl and methanol (B129727) substituents, researchers can probe their influence on biological activity. For instance, altering the length and branching of the alkyl chain or replacing the methanol group with other functional moieties (e.g., esters, amides, or ketones) could significantly impact the compound's interaction with biological targets. nih.gov

Another promising avenue is the creation of hybrid molecules . This strategy involves combining the benzimidazole scaffold with other known pharmacophores to generate compounds with dual or synergistic activities. researchgate.netnih.gov For example, linking the this compound core to moieties from other bioactive classes like 1,2,3-triazoles or quinazolines could yield novel agents with enhanced potency against targets such as the epidermal growth factor receptor (EGFR). frontiersin.orgnih.gov The benzimidazole nucleus is considered a structural isostere of natural purines and indoles, suggesting a favorable affinity for a wide array of biological receptors. frontiersin.org

The development of multi-target inhibitors represents a key trend in modern drug design. nih.gov Benzimidazole derivatives have shown potential as inhibitors of multiple receptor tyrosine kinases (RTKs) involved in tumor growth and angiogenesis. nih.gov Future rational design efforts could focus on modifying this compound to create derivatives that simultaneously inhibit several key cancer-related targets like VEGFR-2, EGFR, and topoisomerase II. nih.gov

| Design Strategy | Potential Modification on this compound | Desired Outcome |

| SAR Studies | Varying alkyl chain length; functional group substitution at the C2 position. | Optimized potency and selectivity. |

| Hybrid Molecules | Covalent linking with other pharmacophores (e.g., triazoles, quinazolines). | Synergistic or multi-target activity. researchgate.netnih.gov |

| Multi-target Inhibitors | Structural modifications to engage multiple kinase active sites. | Broad-spectrum anticancer agents. nih.gov |

Exploration of Novel Biological Targets and Mechanistic Pathways

The benzimidazole framework is associated with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects. biointerfaceresearch.com A critical future direction for this compound is the identification of its specific molecular targets and the elucidation of the underlying mechanistic pathways.

While benzimidazoles are known to interact with various biological entities, the precise targets for many derivatives remain unknown. Advanced research should employ techniques such as chemical proteomics and affinity-based assays to identify the direct binding partners of this compound and its future analogues within the cell. Potential targets, based on studies of other benzimidazoles, could include:

Kinases: Such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Sphingosine Kinase 1 (SphK1). nih.govfrontiersin.orgresearchgate.net

Tubulin: Interference with microtubule polymerization is a known anticancer mechanism for some benzimidazoles. nih.gov

Enzymes: Including topoisomerases, urease, and various bacterial enzymes like LasR, which is involved in quorum sensing. nih.govnih.govnih.gov

Once a target is identified, subsequent research must unravel the compound's mechanism of action. This involves studying how the molecule modulates the target's function and the downstream effects on cellular signaling pathways. For example, if a derivative inhibits a specific kinase, further studies would investigate its impact on cell proliferation, apoptosis, and angiogenesis. nih.gov Some benzimidazole derivatives have been designed as multi-target inhibitors, tackling complex diseases like cancer by hitting multiple pathways simultaneously. nih.gov

| Potential Biological Target Class | Specific Examples | Associated Disease/Process |

| Protein Kinases | EGFR, VEGFR-2, PDGFR, SphK1 | Cancer, Angiogenesis nih.govresearchgate.net |

| Cytoskeletal Proteins | Tubulin | Cancer (Mitotic Inhibition) nih.gov |

| Enzymes | Topoisomerase II, Urease, DprE1 | Cancer, Bacterial Infections, Tuberculosis nih.govnih.govresearchgate.net |

| Bacterial Signaling Proteins | LasR (Quorum Sensing) | Bacterial Biofilm Formation nih.gov |

Integration with Nanotechnology for Advanced Material Science Applications (e.g., smart materials, sensing)

The unique structural and electronic properties of benzimidazoles make them attractive candidates for integration into advanced materials through nanotechnology. biointerfaceresearch.com Future research on this compound can explore its use as a functional component in nanomaterials for applications in material science.

One area of exploration is the development of nanocomposites and reinforced polymers . Benzimidazole molecules can be physically adsorbed or covalently grafted onto nanomaterials like graphene oxide (GO) to enhance the mechanical and thermal properties of polymer matrices. icrc.ac.irsjpas.com The incorporation of benzimidazole-modified GO into an epoxy coating, for instance, has been shown to significantly increase tensile strength and energy at break, attributed to better dispersion and stronger interfacial interactions. icrc.ac.ir The hexyl chain of this compound could further enhance compatibility and dispersion within non-polar polymer systems.

Benzimidazole-functionalized materials also hold promise for energy storage applications . Graphene covalently functionalized with benzimidazole has been used to create high-performance supercapacitor electrodes, exhibiting high specific capacitance and good cycling stability. rsc.org The functionalization helps prevent the restacking of graphene sheets, improving electrochemical performance. rsc.org

Furthermore, the integration of benzimidazoles into covalent organic frameworks (COFs) can modulate their fluorescence properties, opening doors for applications in sensing and organic light-emitting devices (OLEDs) . acs.org The introduction of imidazole (B134444) functional groups into COFs can enhance π-electronic conjugation, leading to changes in fluorescence emission that could be harnessed for detecting specific analytes. acs.org The specific structure of this compound could be tailored to create sensors for specific ions or molecules.

| Nanotechnology Application | Role of Benzimidazole Derivative | Potential Outcome |

| Polymer Nanocomposites | Surface modifier for nanoparticles (e.g., graphene oxide). icrc.ac.ir | Enhanced mechanical strength and thermal stability of polymers. icrc.ac.ir |

| Energy Storage | Functional group on graphene for supercapacitor electrodes. rsc.org | Increased specific capacitance and cycling stability. rsc.org |

| Smart Materials/Sensors | Functional unit in Covalent Organic Frameworks (COFs). acs.org | Tunable fluorescence for chemical sensing applications. acs.org |

| Catalysis | Stabilizing ligand for nanoparticles (e.g., CuO, Fe₃O₄). biointerfaceresearch.comresearchgate.net | Efficient and recyclable nanocatalysts for organic synthesis. biointerfaceresearch.comresearchgate.net |

Synergistic Computational-Experimental Approaches in Chemical Research

The synergy between computational modeling and experimental validation is accelerating the pace of chemical research and drug discovery. For this compound, a combined computational-experimental approach will be indispensable for efficiently exploring its potential and designing novel derivatives.

Molecular docking simulations are widely used to predict the binding modes and affinities of benzimidazole derivatives to their biological targets. nih.govresearchgate.net These in silico studies can screen large virtual libraries of potential derivatives of this compound against targets like kinases or bacterial enzymes, prioritizing the most promising candidates for synthesis and experimental testing. nih.govnih.gov This approach saves significant time and resources compared to traditional high-throughput screening.

Quantum chemical calculations , such as Density Functional Theory (DFT), provide deep insights into the electronic structure, molecular orbitals (e.g., HOMO, LUMO), and electrostatic potential of molecules. nih.govnih.govresearchgate.net These calculations can help rationalize observed structure-activity relationships and predict the reactivity and stability of new designs. For example, DFT studies can elucidate the electronic properties that make a particular derivative a potent tubulin inhibitor or an effective antioxidant. nih.govnih.gov

Molecular Dynamics (MD) simulations offer a dynamic view of how a ligand interacts with its receptor over time, revealing the stability of the complex and key intermolecular interactions. nih.govresearchgate.net MD simulations have been used to understand the structural behavior of targets like the LasR protein in Pseudomonas aeruginosa when bound to benzimidazole inhibitors, providing a functional model to guide the design of next-generation quorum sensing inhibitors. nih.gov

This iterative cycle—where computational predictions guide experimental work, and experimental results refine computational models—creates a powerful feedback loop for the rational design and optimization of novel compounds based on the this compound scaffold. researchgate.netresearchgate.net

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (1-hexyl-1H-benzimidazol-2-yl)methanol, and how can purity be optimized?

- Methodology :

- Step 1 : React 1H-benzimidazole with hexyl bromide under reflux in a polar aprotic solvent (e.g., DMF) to introduce the hexyl group at the N1 position .

- Step 2 : Functionalize the C2 position using acetyl chloride or formaldehyde derivatives. For methanol substitution, reduce the ketone intermediate (e.g., 1-(1H-benzimidazol-2-yl)ethanone) with NaBH₄ or LiAlH₄ in methanol .

- Purification : Recrystallize with methanol or ethanol to remove unreacted starting materials . Monitor purity via HPLC or TLC (Rf ~0.3–0.5 in ethyl acetate/hexane).

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Key Techniques :

- NMR : <sup>1</sup>H NMR (δ 7.5–8.0 ppm for benzimidazole protons; δ 3.5–4.0 ppm for -CH₂OH) and <sup>13</sup>C NMR (δ 160–165 ppm for C2) confirm functionalization .

- IR : O-H stretch at ~3200–3400 cm⁻¹ and C=N stretch at ~1600 cm⁻¹ .

- Mass Spectrometry : ESI-MS to verify molecular ion peaks (expected [M+H]<sup>+</sup> ~275–280 m/z) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the synthesis of this compound?

- Experimental Design :

- Catalyst Screening : Test Pd/C or CuI for N-alkylation efficiency .

- Solvent Effects : Compare DMF (higher polarity) vs. THF (lower boiling point) for reflux stability .

- Temperature Control : Maintain 80–100°C during alkylation to avoid side reactions (e.g., over-alkylation) .

Q. How should researchers address contradictions in spectral data during structural elucidation?

- Case Study : If <sup>1</sup>H NMR shows unexpected splitting (e.g., for -CH₂OH), consider:

- Tautomerism : Benzimidazole derivatives may exhibit prototropic tautomerism, altering peak positions .

- Impurity Analysis : Use LC-MS to detect byproducts (e.g., unreacted hexyl bromide or oxidized intermediates) .

- Resolution : Compare experimental data with computational simulations (DFT for NMR chemical shifts) .

Q. What crystallographic insights exist for benzimidazole derivatives with hydroxy/methoxy substituents?

- Crystal Structure Analysis :

- Monoclinic Systems : Derivatives like 4-[1-(4-hydroxy-3-methoxybenzyl)-1H-benzimidazol-2-yl]-2-methoxyphenol crystallize in space group P2₁/c with unit cell parameters a = 7.97 Å, b = 16.43 Å, c = 14.36 Å .

- Hydrogen Bonding : O-H···N interactions stabilize the lattice (bond lengths ~2.8–3.0 Å) .

- Methodology : Grow single crystals via slow evaporation of methanol/water mixtures .

Q. How can structural modifications enhance the bioactivity of this compound?

- Approaches :

- Heterocycle Fusion : Attach triazole or thiazole moieties via click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition) to improve antimicrobial activity .

- Hydrophobic Tail Optimization : Replace hexyl with branched alkyl chains (e.g., 2-ethylhexyl) to modulate lipophilicity and membrane penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.